

physicochemical properties of 4-(trifluoromethyl)pyridine-2-thiol

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine-2-thiol

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Trifluoromethyl)pyridine-2-thiol**

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable tools for designing molecules with enhanced efficacy, stability, and bioavailability.[1][2][3] The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties, offering improvements in lipophilicity, metabolic stability, and target binding affinity.[1][4][5] This guide provides a comprehensive technical overview of **4-(trifluoromethyl)pyridine-2-thiol**, a versatile building block that combines the unique electronic characteristics of the trifluoromethylpyridine scaffold with the reactive potential of a thiol moiety.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's core properties, its spectroscopic signature, synthetic utility, and practical applications. By explaining the causality behind its chemical behavior, this guide serves as a foundational resource for leveraging this valuable intermediate in research and development programs.

Molecular Identity and Structural Characteristics

4-(Trifluoromethyl)pyridine-2-thiol is a substituted pyridine derivative. Its fundamental identity is defined by the following identifiers:

Identifier	Value	Source(s)
CAS Number	121307-79-7	[6][7]
Molecular Formula	C ₆ H ₄ F ₃ NS	[6][7][8]
Molecular Weight	179.16 g/mol	[6][7]
IUPAC Name	4-(trifluoromethyl)pyridine-2-thiol	[7]
Common Synonyms	2-Mercapto-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)-1H-pyridine-2-thione	[6]

A critical structural feature of this compound is its existence as a tautomeric mixture of the thiol and thione forms. The equilibrium between these two forms is fundamental to its reactivity, influencing its behavior as both a nucleophile (thiolate) and its participation in hydrogen bonding (thione).

Caption: Thiol-Thione Tautomerism of the title compound.

Core Physicochemical Properties

The integration of a trifluoromethyl group significantly influences the compound's physical properties. The high electronegativity of the fluorine atoms creates a strong dipole, affecting intermolecular interactions and, consequently, physical constants like melting and boiling points.

Property	Value / Description	Notes and Insights	Source(s)
Appearance	Expected to be a light yellow to brown solid.	Based on the appearance of its 3-isomer.	[9]
Melting Point	Data not available; isomers melt at 154-183 °C.	The 5-(CF ₃) isomer melts at 154-159 °C, and the 3-(CF ₃) isomer at 178-183 °C. A similar range is expected.	[9][10]
Boiling Point	143.5 ± 50.0 °C	This is a predicted value; experimental determination may vary.	[6]
Solubility	Likely soluble in common organic solvents like DMSO, DMF, and alcohols.	The polar pyridine-thione core suggests solubility in polar organic solvents, while the CF ₃ group enhances solubility in less polar media.	Inferred
pKa	Data not available; 3-isomer has a predicted pKa of 8.33 ± 0.40.	The electron-withdrawing CF ₃ group is expected to increase the acidity (lower the pKa) of the thiol proton compared to unsubstituted 2-mercaptopyridine.	[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **4-(trifluoromethyl)pyridine-2-thiol**. While specific spectra for this exact compound are not

publicly available, its expected spectroscopic signature can be reliably predicted based on data from closely related analogues.[\[11\]](#)[\[12\]](#)[\[13\]](#)

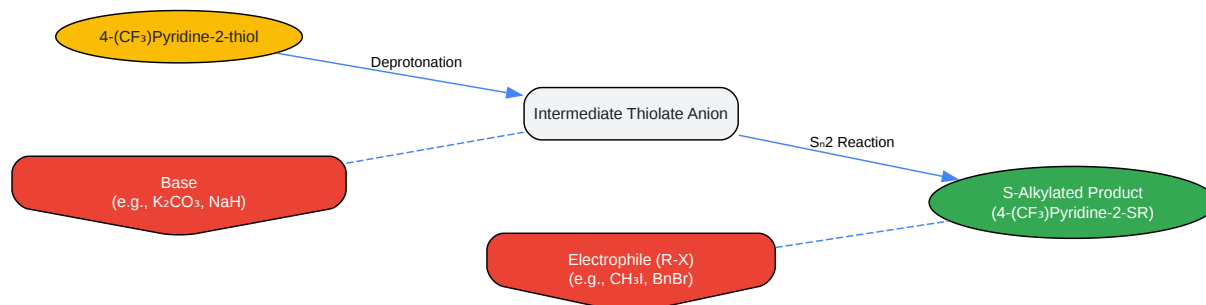
- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the nitrogen will likely appear as the most downfield signal.
- ^{19}F NMR: A sharp singlet is anticipated, characteristic of the three equivalent fluorine atoms of the CF_3 group. For related compounds like 4-(trifluoromethyl)pyridine, this signal appears around -63 ppm.[\[11\]](#)
- ^{13}C NMR: The carbon spectrum will show six signals. The carbon atom of the CF_3 group will characteristically appear as a quartet due to coupling with the three fluorine atoms. The $\text{C}=\text{S}$ carbon of the thione tautomer would be expected in the 175-185 ppm range.
- Mass Spectrometry: The nominal mass will be 179 m/z for the molecular ion $[\text{M}]^+$. High-resolution mass spectrometry would confirm the elemental composition of $\text{C}_6\text{H}_4\text{F}_3\text{NS}$.[\[8\]](#)

Reactivity and Synthetic Potential

The true value of **4-(trifluoromethyl)pyridine-2-thiol** for a synthetic chemist lies in its versatile reactivity, which allows it to serve as a scaffold for further molecular elaboration.

- S-Nucleophilicity: The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides) to form stable thioether linkages.
- Oxidation: The thiol group can be oxidized to yield synthetically useful intermediates. For instance, oxidation can produce sulfonyl chlorides, which are key precursors for sulfonamides—a common pharmacophore. The related 5-(trifluoromethyl)pyridine-2-thiol is used to synthesize its corresponding sulfonyl chloride by reacting with chlorine gas.[\[10\]](#)
- N-Functionalization: The pyridine nitrogen can be functionalized, for example, through quaternization reactions, which can modulate the molecule's solubility and electronic properties.

The following workflow illustrates a typical synthetic application, highlighting its role as a nucleophilic building block.



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Caption: General workflow for S-alkylation reaction.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern drug and agrochemical discovery.[2][3] Its inclusion is a well-established strategy to enhance a compound's therapeutic potential.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[5] Incorporating a CF₃ group often blocks sites of oxidative metabolism, thereby increasing a drug's half-life and reducing its clearance rate.
- **Lipophilicity and Permeability:** The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and accessing intracellular targets.
- **Target Binding:** The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the pyridine ring. This can profoundly influence non-covalent interactions (e.g.,

dipole-dipole, hydrogen bonding) with protein targets, leading to enhanced binding affinity and potency.

As a building block, **4-(trifluoromethyl)pyridine-2-thiol** provides a direct entry point to libraries of novel compounds containing the TFMP scaffold, enabling the exploration of new chemical space in the search for potent and selective bioactive agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-(trifluoromethyl)pyridine-2-thiol** is essential. While a specific safety data sheet (SDS) is not widely available, data from closely related trifluoromethylpyridine derivatives provides a strong basis for safe handling protocols.

- Hazards: Compounds in this class are typically classified as irritants, causing skin, eye, and respiratory irritation.^{[7][14]} Some analogues are considered acutely toxic if swallowed, inhaled, or in contact with skin.^[15]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^[14]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.^{[14][16]} Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.^{[10][17]}

Experimental Protocol Example: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyridine

This protocol describes a standard S-alkylation reaction, demonstrating the utility of **4-(trifluoromethyl)pyridine-2-thiol** as a nucleophile.

Objective: To synthesize 2-(methylthio)-4-(trifluoromethyl)pyridine via S-methylation.

Materials:

- **4-(Trifluoromethyl)pyridine-2-thiol** (1.0 eq)
- Potassium carbonate (K_2CO_3 , 1.5 eq)
- Iodomethane (CH_3I , 1.2 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Water (deionized)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add **4-(trifluoromethyl)pyridine-2-thiol** (1.0 eq) and anhydrous DMF.
- Stir the solution at room temperature and add potassium carbonate (1.5 eq) in one portion.
- Continue stirring for 20-30 minutes to facilitate the formation of the potassium thiolate salt.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add iodomethane (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(methylthio)-4-(trifluoromethyl)pyridine.
- Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Conclusion

4-(Trifluoromethyl)pyridine-2-thiol is more than a simple chemical intermediate; it is a strategically designed building block that imparts desirable physicochemical properties to target molecules. Its unique combination of a reactive thiol handle and a metabolically robust, electron-withdrawing trifluoromethylpyridine core makes it a high-value component in the synthetic chemist's toolbox. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward successfully harnessing its potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

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Sources

- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Trifluoromethyl)pyridine-2-thiol | 121307-79-7 [amp.chemicalbook.com]

- 7. 4-(trifluoromethyl)pyridine-2-thiol 97% | CAS: 121307-79-7 | AChemBlock [achemblock.com]
- 8. PubChemLite - 4-(trifluoromethyl)pyridine-2-thiol (C₆H₄F₃NS) [pubchemlite.lcsb.uni.lu]
- 9. 3-(Trifluoromethyl)pyridine-2-thiol | 104040-74-6 [amp.chemicalbook.com]
- 10. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. aksci.com [aksci.com]
- 15. 4-(トリフルオロメチル)ピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. 136547-17-6 CAS MSDS (4-(Trifluoromethyl)-2-pyrimidinethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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